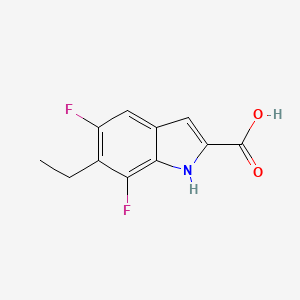![molecular formula C12H12N2O B13123316 1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
1-([2,2'-Bipyridin]-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a bipyridine moiety, which is a common ligand in coordination chemistry, attached to an ethan-1-ol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and an appropriate alkylating agent.
Alkylation: The bipyridine is alkylated using an alkyl halide under basic conditions to introduce the ethan-1-ol group.
Reaction Conditions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced bipyridine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
作用機序
The mechanism of action of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the metal and the specific application.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine ligand without the ethan-1-ol group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile ligand for various applications in coordination chemistry and beyond.
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
1-(6-pyridin-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-9,15H,1H3 |
InChIキー |
SSTVXZOHFPMWAS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)C2=CC=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



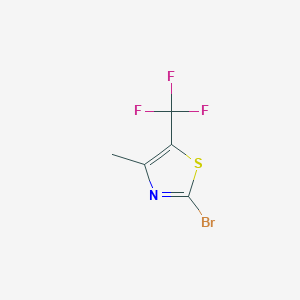


![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
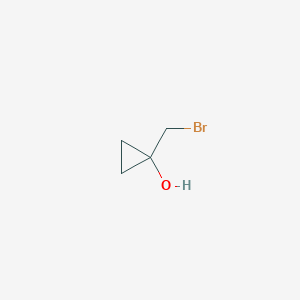
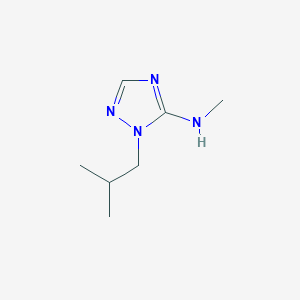

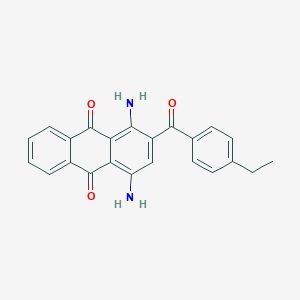
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
